N-(1,3-thiazol-2-yl)benzenesulfonamide

Description

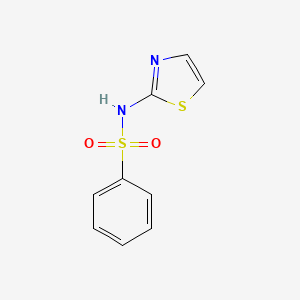

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWNYPNPXLNRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284820 | |

| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-72-7 | |

| Record name | NSC41830 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-THIAZOLIN-2-YLIDENE)BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N 1,3 Thiazol 2 Yl Benzenesulfonamide and Its Analogues

Classical and Contemporary Approaches to the N-(1,3-thiazol-2-yl)benzenesulfonamide Core

The fundamental structure of this compound is typically assembled through a two-step process: the formation of the 2-aminothiazole (B372263) ring followed by the introduction of the benzenesulfonamide (B165840) group.

Hantzsch Thiazole (B1198619) Condensation as a Key Synthetic Route

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the creation of the thiazole ring system. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com In the context of this compound synthesis, the key precursor, 2-aminothiazole, is commonly prepared by reacting an α-halo carbonyl compound with thiourea (B124793). chemicalbook.comyoutube.comchemicalbook.com

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an acyclic intermediate. nih.gov This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.comnih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the starting α-haloketone. For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea in methanol (B129727) is a common method to produce 2-amino-4-phenylthiazole. chemhelpasap.com The use of microwave irradiation has been explored as a greener approach to accelerate this synthesis. bepls.com

Sulfonylation and Amino Group Alkylation Strategies

Once the 2-aminothiazole core is in hand, the next crucial step is the introduction of the benzenesulfonamide moiety. This is typically achieved through the sulfonylation of the exocyclic amino group of 2-aminothiazole with a benzenesulfonyl chloride derivative. nih.govnih.gov The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. nih.govnih.gov

The general procedure involves stirring a mixture of 2-aminothiazole, the appropriate sulfonyl chloride, and a base in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov This method has been successfully used to synthesize a variety of this compound analogues with different substituents on the benzene (B151609) ring. nih.gov

Further derivatization can be achieved through the alkylation of the sulfonamide nitrogen. This modification can influence the compound's physicochemical properties. The alkylation is typically performed by treating the this compound with an alkylating agent in the presence of a base. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

To explore the structure-activity relationships and develop compounds with enhanced biological profiles, more advanced synthetic strategies are employed. These include multi-step protocols that allow for the introduction of diverse substituents and regioselective techniques that control the precise placement of functional groups.

Multi-Step Synthesis Protocols and Intermediate Derivatization

The synthesis of complex this compound derivatives often involves multi-step reaction sequences where key intermediates are synthesized and then further functionalized. nih.govnih.gov A common strategy involves preparing a substituted 2-aminothiazole through the Hantzsch reaction and then reacting it with various sulfonyl chlorides. nih.gov

For example, a multi-step synthesis can start with the Friedel-Crafts acylation of a substituted aromatic compound, followed by oxidation, bromination, and subsequent Hantzsch condensation with thiourea to form a highly substituted 2-aminothiazole intermediate. nih.gov This intermediate can then be reacted with a library of sulfonyl chlorides to generate a diverse set of final compounds. nih.gov This approach allows for the systematic exploration of different substituents on both the thiazole and the benzenesulfonamide portions of the molecule. nih.govnih.gov

Another approach involves the derivatization of functional groups already present on the thiazole ring. For instance, a carboxylic acid group on the thiazole can be esterified and then converted to a hydrazide, which can be further reacted to introduce new heterocyclic moieties. mdpi.com

Regioselective Cyclization and Functionalization Techniques

Controlling the regioselectivity of reactions is crucial for the synthesis of specific isomers of substituted this compound. In the Hantzsch synthesis, the choice of unsymmetrical α-haloketones can lead to the formation of regioisomers. However, the reaction often proceeds with high regioselectivity.

More advanced techniques focus on the regioselective functionalization of the pre-formed thiazole ring. For instance, the reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines has been shown to proceed regioselectively to yield novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. doaj.org Similarly, the treatment of 2-(thiazolidin-2-ylidene)malononitrile with sodium hydrosulfide (B80085) results in the regioselective formation of a thioamide derivative, which can then be used to synthesize new thiazole derivatives. nih.gov The synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles has also been achieved in a regioselective manner. researchgate.net These methods provide precise control over the substitution pattern, which is essential for developing a clear understanding of structure-activity relationships.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound and its analogues can be significantly improved by optimizing the reaction conditions. This includes the careful selection of solvents, catalysts, temperature, and reaction times.

For the Hantzsch thiazole synthesis, various catalysts have been investigated to improve yields and shorten reaction times. These include silica (B1680970) chloride and iodine. researchgate.net The use of microreactor technology has also been explored, where conducting the reaction in a heated microreactor under electro-osmotic flow control has been shown to give conversions similar to or greater than traditional batch syntheses. rsc.org Solvent-free conditions have also been reported as a green chemistry approach for the synthesis of 2-aminothiazole derivatives. researchgate.net

In the sulfonylation step, the choice of base and solvent is critical. While pyridine is commonly used, other bases like sodium carbonate in dichloromethane have also been employed effectively. nih.gov The optimization of conditions for the synthesis of N-substituted 1,3-thiazin-2-ones containing a sulfonamide moiety revealed that increasing the amount of base can significantly improve the yield.

Recent studies have also focused on improving the synthesis of thiazolium precatalysts, which are related to the thiazole core. Improved protocols involve the isolation of intermediate dithiocarbamates to dramatically increase the yields of N-alkyl substituted thiazolethiones. chemrxiv.org Furthermore, replacing hydrogen peroxide with meta-chloroperbenzoic acid for the oxidation of thiazolethiones to thiazoliums has been shown to be advantageous in many cases. chemrxiv.org

The following table provides examples of reaction conditions for the synthesis of this compound analogues:

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2-Aminothiazole, 4-Bromobenzenesulfonyl chloride | Sodium carbonate, Dichloromethane, Room temperature | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35% | nih.gov |

| 2-Aminothiazole, 4-(Trifluoromethyl)benzenesulfonyl chloride | Sodium carbonate, Dichloromethane, Room temperature | N-(Thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 44% | nih.gov |

| 2-Aminothiazole, 4-Toluenesulfonyl chloride | Sodium carbonate, Dichloromethane, Room temperature | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 69% | nih.gov |

| 2-Bromoacetophenone, Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| 2-Amino-4-(4-(methylsulfonyl)phenyl)-5-phenylthiazole, Substituted sulfonyl chloride | Pyridine, Room temperature, 5 hours | N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | - | nih.gov |

Structural Modification and Diversification Methodologies

The core structure of this compound serves as a versatile scaffold in medicinal chemistry. nih.gov Its modification through various synthetic strategies allows for the exploration of structure-activity relationships and the development of analogues with tailored properties. Key diversification methodologies include the introduction of a wide array of substituents onto its aromatic and heterocyclic rings, the incorporation of other heterocyclic systems, and conjugation with biomolecules like peptides.

The functionalization of the benzene and thiazole rings of the this compound scaffold is a primary strategy for modulating its physicochemical and biological properties. A common synthetic route involves the reaction of 2-aminothiazole with variously substituted benzenesulfonyl chlorides. nih.gov This reaction is typically performed in the presence of a base, such as sodium acetate, in an aqueous medium at elevated temperatures. nih.gov

This straightforward approach allows for the introduction of a wide range of substituents onto the para-position of the benzenesulfonamide ring. Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., bromo, fluoro, nitro) have been successfully incorporated. nih.gov The choice of substituent significantly influences the electronic properties of the molecule. researchgate.net

Further modifications can be achieved through multi-step synthetic pathways. For instance, the Hantzsch thiazole synthesis allows for the construction of the thiazole ring itself, providing an opportunity to introduce substituents at various positions. researchgate.netnih.gov This method involves the condensation of an α-haloketone with a thiourea derivative. nih.gov For example, new thiazole derivatives have been synthesized with N,N-bis(2-methoxyethyl)benzenesulfonamide groups at the C(4) position and various amino groups bearing electron-donating or electron-withdrawing substituents at the C(2) position of the thiazole ring. researchgate.netnih.gov This was achieved via a three-step process starting with the synthesis of a sulfonamide intermediate, followed by bromination, and finally, the Hantzsch thiazole condensation with different thiourea derivatives. researchgate.netnih.gov

The table below summarizes the synthesis of several this compound analogues with different substituents on the benzene ring.

Table 1: Synthesis of Substituted this compound Derivatives Data sourced from reference nih.gov.

| Compound Name | Substituent (R) | Starting Materials | Yield (%) | Melting Point (°C) |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | -CH₃ | 2-aminothiazole, 4-methyl benzenesulfonyl chloride | 83 | 150-152 |

| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | -OCH₃ | 2-aminothiazole, 4-methoxy benzenesulfonyl chloride | 82 | 160-162 |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | -Br | 2-aminothiazole, 4-bromo benzenesulfonyl chloride | 88 | 185-187 |

| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | -F | 2-aminothiazole, 4-fluorobenzenesulfonyl chloride | 82 | 154-156 |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | -NO₂ | 2-aminothiazole, 4-nitro benzenesulfonyl chloride | 70 | 168-170 |

| N-(Thiazol-2-yl)benzenesulfonamide | -H | 2-aminothiazole, benzenesulfonyl chloride | 80 | 140-142 |

A prominent strategy to expand the chemical space of this compound analogues is the incorporation of additional heterocyclic rings. This molecular hybridization approach aims to combine the structural features of different pharmacophores to create novel compounds.

Pyrazole: Pyrazole-thiazole hybrids have been synthesized through multi-step reactions. One method involves the cyclocondensation of pyrazole-carbothioamides with substituted phenacyl bromides to furnish 2-(pyrazol-3-yl)-4-aryl thiazoles. acs.org Another approach uses 1,2,3-triazole aldehydes and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol (B145695) to create 1,2,3-triazole-appended bis-pyrazole derivatives. acs.org

Pyridine: Pyridine moieties have been integrated into the sulfonamide scaffold. A direct synthesis involves the reaction of 3-aminopyridine (B143674) with benzenesulfonyl chloride to yield N-pyridin-3-yl-benzenesulfonamide. researchgate.net More complex structures, such as those combining pyridine and thiazole, are synthesized by first converting 3-cyanopyridine (B1664610) to pyridine-3-carbothioamide, which then reacts with ethyl-2-chloroacetoacetate to form a thiazole ring. acs.org This intermediate can be further modified to produce a variety of derivatives. acs.org Additionally, N-(2-Amino-pyridin-3-yl)-4-methyl-N-(4-methyl-phenyl-sulfon-yl)benzenesulfonamide has been prepared by reacting 2,3-diaminopyridine (B105623) with tosyl chloride. nih.gov

Thiazolidine: Thiazolidine rings, particularly the 2-thiazolidinone (B52157) and 1,3-thiazolidin-4-one cores, have been incorporated. 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide was synthesized by reacting 2-thiazolidinone with 4-methyl-benzenesulfonylisocyanate in anhydrous acetone. nih.govresearchgate.net The synthesis of 1,3-thiazolidin-4-ones can be achieved via a cyclocondensation reaction involving a substituted aniline, a benzaldehyde, and thioglycolic acid. nih.gov

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is another common heterocyclic partner. Synthetic routes often start from an acid hydrazide, which is reacted with ammonium (B1175870) thiocyanate (B1210189) and then cyclized with concentrated sulfuric acid to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. chemmethod.com This can then be further functionalized. Another strategy involves the condensation of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline with hydrazine (B178648) to create precursors for more complex azine-modified thiadiazole sulfonamides. nih.gov

Benzothiazole: Benzothiazole, a fused heterocyclic system, can be incorporated to create more rigid analogues. wikipedia.org One synthetic strategy involves reacting N-cyanoacetoarylsulfonylhydrazide with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles to produce N-(5-(Benzo[d]thiazol-2-yl)-4-(alkylthio)-2-oxopyridin-1(2H)-yl)arylsulfonamides. nih.gov A more direct approach involves the reaction of 2-hydrazinyl-1,3-benzothiazole with an arenesulfonyl chloride in refluxing ethanol to yield N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides. mdpi.com

The table below highlights synthetic strategies for incorporating various heterocyclic moieties.

Table 2: Synthetic Strategies for Heterocycle-Incorporated Analogues

| Incorporated Heterocycle | General Synthetic Approach | Key Reagents | Resulting Scaffold Example | Reference(s) |

| Pyrazole | Cyclocondensation | Pyrazole-carbothioamide, phenacyl bromide | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | acs.org |

| Pyridine | Sulfonylation of aminopyridine | 3-aminopyridine, benzenesulfonyl chloride | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |

| Thiazolidine | Reaction of isocyanate with thiazolidinone | 2-Thiazolidinone, 4-methyl-benzenesulfonylisocyanate | 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide | nih.gov |

| Thiadiazole | Cyclization of thiosemicarbazide (B42300) derivative | Substituted thiosemicarbazide, conc. H₂SO₄ | 5-substituted-1,3,4-thiadiazol-2-amine derivatives | chemmethod.com |

| Benzothiazole | Reaction of hydrazinylbenzothiazole | 2-hydrazinyl-1,3-benzothiazole, arenesulfonyl chloride | N-(1,3-benzothiazol-2-yl)-benzenesulfonylhydrazides | mdpi.com |

A sophisticated diversification strategy involves the conjugation of this compound derivatives to biologically relevant peptides, such as cell-penetrating peptides (CPPs). This approach aims to create hybrid molecules where the peptide acts as a delivery vector for the sulfonamide moiety. nih.gov

The synthesis of these conjugates involves first preparing the desired N-(thiazol-2-yl)benzenesulfonamide derivative, often through multi-step syntheses like the Hantzsch thiazole reaction to build a substituted core. nih.gov The peptide component, for example, octaarginine, is typically synthesized separately. nih.gov

The conjugation or complexation is then achieved by mixing the peptide and the sulfonamide derivative. A common method involves dissolving the peptide in an aqueous solution and the sulfonamide derivative in an organic solvent like ethanol. The two solutions are mixed and stirred for an extended period (e.g., 48 hours) to allow for non-covalent complex formation. Subsequently, the organic solvent is removed under vacuum, and the remaining aqueous solution is lyophilized to obtain the final drug-peptide complex as a powder. nih.gov This process creates a dual-component molecular hybrid. nih.gov

Pharmacological and Biological Evaluation of N 1,3 Thiazol 2 Yl Benzenesulfonamide Derivatives

Exploration of Broad-Spectrum Biological Activities

Derivatives of N-(1,3-thiazol-2-yl)benzenesulfonamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological and biological activities. The unique combination of the thiazole (B1198619) ring and the benzenesulfonamide (B165840) moiety has been shown to interact with various biological targets, leading to a broad spectrum of therapeutic effects. This section explores the multifaceted biological evaluation of these derivatives, highlighting their efficacy in various pathological conditions.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The this compound framework has been a fertile ground for the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to combat bacterial, fungal, and viral infections.

Antibacterial Activity:

A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, showcasing the potent antibacterial capabilities of this structural class. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions on the benzenesulfonamide ring exhibited significant antibacterial activity against multiple strains. One of the most potent compounds, an isopropyl-substituted derivative, displayed a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans acs.orgresearchgate.netmdpi.com. The mechanism of action for some of these derivatives, when complexed with a cell-penetrating peptide, involves creating pores in the bacterial cell membranes, leading to faster killing kinetics acs.org.

Further studies on 4-[(4-phenylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide and its analogs have also revealed promising antibacterial properties. The structure-activity relationship in this series indicated that the presence of a phenylphthalazine substituent was beneficial for antibacterial action mdpi.com.

Antifungal Activity:

The antifungal potential of this compound derivatives has also been investigated. In a study of substituted phthalazin-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamides, the presence of a 4-chlorophenyl substituent on the phthalazine ring was found to be the most favorable for antifungal activity. The removal of this substituent led to a decrease in efficacy mdpi.com. The antifungal activity of these synthesized compounds was generally observed to be more potent than their antibacterial effects mdpi.com.

Antiviral Activity:

While research directly focused on the antiviral properties of this compound is still emerging, related benzothiazole-bearing N-sulfonamide derivatives have shown promise. In one study, newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones were tested against a panel of DNA and RNA viruses. Certain compounds demonstrated a viral reduction percentage of over 50% against Herpes Simplex Virus type 1 (HSV-1). Specifically, two compounds achieved a 70% viral reduction against HSV-1 acs.org. One of these compounds also showed a 56.7% viral reduction against Hepatitis C virus (HCVcc) and a 50% reduction against Adenovirus type 7 (HAdV7) acs.org. This suggests that the broader class of thiazole and benzothiazole sulfonamides warrants further investigation as potential antiviral agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism/Virus | Activity Measurement | Result |

|---|---|---|---|

| Isopropyl-substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | MIC | 3.9 µg/mL acs.orgmdpi.com |

| Isopropyl-substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | MIC | 3.9 µg/mL acs.orgmdpi.com |

| 4-[(4-(4-chlorophenyl)phthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide | Fungal strains | Antifungal Activity | Most favorable in its series mdpi.com |

| Benzothiazole-bearing N-sulfonamide 7e | Herpes Simplex Virus-1 (HSV-1) | Viral Reduction | 70% acs.org |

| Benzothiazole-bearing N-sulfonamide 13a | Herpes Simplex Virus-1 (HSV-1) | Viral Reduction | 70% acs.org |

| Benzothiazole-bearing N-sulfonamide 7e | Hepatitis C virus (HCVcc) | Viral Reduction | >50% acs.org |

| Benzothiazole-bearing N-sulfonamide 13a | Hepatitis C virus (HCVcc) | Viral Reduction | 56.7% acs.org |

| Benzothiazole-bearing N-sulfonamide 13a | Adenovirus type 7 (HAdV7) | Viral Reduction | 50% acs.org |

Anticancer Potential and Antitumor Activity

The this compound scaffold has been extensively explored for its anticancer properties, with numerous derivatives showing significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.

One area of focus has been the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. A series of aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their ability to inhibit CA IX. Several of these compounds demonstrated excellent enzyme inhibition with IC50 values in the nanomolar range. For instance, compounds 4e , 4g , and 4h from this series showed remarkable selectivity for CA IX over CA II nih.gov.

In terms of antiproliferative activity, these derivatives have been tested against various breast cancer cell lines. Compound 4e displayed enhanced growth inhibition on both MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 3.58 µM and 4.58 µM, respectively. Compound 4g , which features a nitro group, also showed potent inhibitory effects against these cell lines with IC50 values of 5.54 µM and 2.55 µM, respectively nih.gov. Mechanistic studies revealed that compound 4e was capable of inducing apoptosis in MDA-MB-231 cells nih.gov.

Another study focused on (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R¹-benzenesulfonamides, a related class of compounds. A derivative bearing a 5-nitrothiophene moiety, compound 31 , exhibited potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5 µM, 4 µM, and 4.5 µM, respectively nih.gov.

Table 2: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | Activity Measurement | Result |

|---|---|---|---|

| Aryl thiazolone-benzenesulfonamide 4e | MDA-MB-231 (Breast) | IC50 | 3.58 µM nih.gov |

| Aryl thiazolone-benzenesulfonamide 4e | MCF-7 (Breast) | IC50 | 4.58 µM nih.gov |

| Aryl thiazolone-benzenesulfonamide 4g | MDA-MB-231 (Breast) | IC50 | 5.54 µM nih.gov |

| Aryl thiazolone-benzenesulfonamide 4g | MCF-7 (Breast) | IC50 | 2.55 µM nih.gov |

| (E)-5-[(5-(2-(5-nitrothiophen)-vinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide 31 | HCT-116 (Colon) | IC50 | 0.5 µM nih.gov |

| (E)-5-[(5-(2-(5-nitrothiophen)-vinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide 31 | MCF-7 (Breast) | IC50 | 4 µM nih.gov |

| (E)-5-[(5-(2-(5-nitrothiophen)-vinyl)-1,3,4-oxadiazol-2-yl)]-benzenesulfonamide 31 | HeLa (Cervical) | IC50 | 4.5 µM nih.gov |

Anti-Inflammatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

A study focused on tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to existing nonsteroidal anti-inflammatory drugs (NSAIDs) resulted in new selective COX-2 inhibitors. Two of these compounds, 6b and 6j , showed higher in vitro COX-2 selectivity and inhibitory activity (IC50 = 0.04 µM) than the well-known COX-2 inhibitor, celecoxib (IC50 = 0.05 µM). Another compound, 6e , which is a derivative of 4-(1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)-N-(thiazol-2-yl)benzenesulfonamide, exhibited equipotent in vitro COX-2 inhibitory activity to celecoxib mdpi.com. These compounds also demonstrated potent in vivo anti-inflammatory activity by reducing carrageenan-induced paw edema in mice and lowering prostaglandin E2 (PGE2) levels mdpi.com.

Another series of thiazole derivatives were identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), with IC50 values for COX-2 inhibition ranging from 0.09 to 54.09 µM. A diphenyl-amino thiazole derivative in this series showed the highest inhibitory activity against COX-2 with an IC50 of 0.09 µM nih.gov.

Table 3: Anti-Inflammatory Activity of this compound Derivatives

| Compound Derivative | Target Enzyme | Activity Measurement | Result |

|---|---|---|---|

| Ibuprofen-triazole-benzenesulfonamide hybrid 6b | COX-2 | IC50 | 0.04 µM mdpi.com |

| Salicylic acid-triazole-benzenesulfonamide hybrid 6j | COX-2 | IC50 | 0.04 µM mdpi.com |

| 4-(1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)-N-(thiazol-2-yl)benzenesulfonamide 6e | COX-2 | IC50 | Equipotent to celecoxib (0.05 µM) mdpi.com |

| Diphenyl-amino thiazole derivative | COX-2 | IC50 | 0.09 µM nih.gov |

Modulation of Neurological Pathways (e.g., Anticonvulsant, Monoamine Oxidase Inhibition)

The this compound scaffold has also been investigated for its potential to modulate neurological pathways, leading to the discovery of derivatives with anticonvulsant and monoamine oxidase (MAO) inhibitory activities.

Anticonvulsant Activity:

Several studies have explored the anticonvulsant potential of thiazole and benzothiazole derivatives bearing a sulfonamide moiety. In one study, a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzenesulfonamides were synthesized and evaluated. One of the most potent compounds in the maximal electroshock (MES) model was a 3-substituted derivative, which demonstrated significant anticonvulsant activity nih.gov. Another study on thiazolidinone-substituted thiazole derivatives identified a lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, which exhibited high anticonvulsant properties in both pentylenetetrazole (PTZ) and MES seizure models researchgate.net.

Monoamine Oxidase (MAO) Inhibition:

Derivatives of 1,3-thiazolylbenzenesulfonamide have been identified as specific and potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. A series of 23 primary sulfonamides were synthesized and evaluated, with the results indicating a high degree of specificity for MAO-B over MAO-A. The most potent MAO-B inhibitor in this series, compound 3j , exhibited an IC50 value of 0.103 µM. Structure-activity relationship studies revealed that substitution of the sulfonamide group at the meta position of the phenyl ring resulted in more potent MAO-B inhibition compared to para substitution researchgate.netpreprints.org. Other potent inhibitors from this series included compounds 3l and 3m , with IC50 values of 0.193 µM and 0.172 µM, respectively preprints.org.

Table 4: Neurological Activity of this compound Derivatives

| Compound Derivative | Biological Target/Model | Activity Measurement | Result |

|---|---|---|---|

| N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzenesulfonamide | Maximal Electroshock (MES) model | Anticonvulsant Activity | Potent activity observed nih.gov |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Pentylenetetrazole (PTZ) and MES models | Anticonvulsant Activity | High anticonvulsant properties researchgate.net |

| 1,3-Thiazolylbenzenesulfonamide 3j | Monoamine Oxidase B (MAO-B) | IC50 | 0.103 µM researchgate.netpreprints.org |

| 1,3-Thiazolylbenzenesulfonamide 3l | Monoamine Oxidase B (MAO-B) | IC50 | 0.193 µM preprints.org |

| 1,3-Thiazolylbenzenesulfonamide 3m | Monoamine Oxidase B (MAO-B) | IC50 | 0.172 µM preprints.org |

Antiparasitic Activity (e.g., Against Trichomonas vaginalis)

The this compound scaffold has shown promise in the development of new antiparasitic agents, particularly against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis.

In a study investigating a series of thirteen phenylthiazolylbenzene sulfonamides, several derivatives exhibited significant in vitro activity against T. vaginalis. Four of these compounds demonstrated higher anti-trichomonal activity than the standard drug, metronidazole, which has an IC50 of 0.93 µM. Importantly, these active compounds did not show significant cytotoxicity. Molecular docking studies suggested that the nitro group in the active derivatives orients towards the [2Fe-2S] cluster of T. vaginalis ferredoxin, which is crucial for generating reactive oxygen species. The presence of a nitro group in the structure of these phenylthiazolylbenzene sulfonamides was found to be essential for their trichomonicidal activity.

Table 5: Antiparasitic Activity of this compound Derivatives

| Compound Class | Target Organism | Activity Measurement | Result |

|---|---|---|---|

| Phenylthiazolylbenzene sulfonamides (4 derivatives) | Trichomonas vaginalis | IC50 | Higher activity than metronidazole (IC50 = 0.93 µM) |

Antioxidant Properties

The antioxidant potential of this compound derivatives and related thiazole compounds has been explored through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

While direct studies on the antioxidant activity of the core this compound structure are limited, research on related phenolic thiazoles has demonstrated significant antioxidant and antiradical properties. In one study, a series of phenolic thiazoles were synthesized and evaluated, with several compounds exhibiting lower IC50 values in the ABTS radical scavenging assay than the standard antioxidant, ascorbic acid.

Another study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which share the thiazole core, identified compounds with strong antioxidant capacities. A derivative with a 3,4-dihydroxyl group showed the strongest DPPH radical-scavenging efficacy, with 77% scavenging activity. Another compound with a 2,4-dihydroxyl group exhibited moderate DPPH radical-scavenging ability (51%) and also showed strong scavenging of ABTS radicals mdpi.com. These findings suggest that the incorporation of phenolic hydroxyl groups into the this compound scaffold could be a promising strategy for developing potent antioxidant agents.

Table 6: Antioxidant Activity of Thiazole Derivatives

| Compound Derivative | Assay | Activity Measurement | Result |

|---|---|---|---|

| (Z)-5-(3,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | DPPH Radical Scavenging | Scavenging Activity | 77% mdpi.com |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | DPPH Radical Scavenging | Scavenging Activity | 51% mdpi.com |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | ABTS Radical Scavenging | Scavenging Activity | Strong (>80%) mdpi.com |

| Phenolic thiazole derivatives | ABTS Radical Scavenging | IC50 | Lower than ascorbic acid |

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential as hypoglycemic agents. Research has demonstrated that certain structural modifications to this scaffold can lead to significant antidiabetic effects in preclinical models.

A study involving a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamides showed considerable biological efficacy in a streptozotocin-induced diabetic rat model. nih.govbrieflands.com When administered at a dose of 100 mg/kg, several compounds demonstrated a remarkable ability to reduce blood glucose levels. For instance, compounds featuring 2,5-dichloro substitutions on the phenyl sulfonyl group were particularly effective, with one derivative showing a more prominent activity than others in the series. nih.govbrieflands.com The hypoglycemic activity of these compounds suggests they could serve as potential antidiabetic agents, possibly acting in a manner similar to sulfonylurea drugs. nih.govbrieflands.com

The table below summarizes the in-vivo oral hypoglycemic activity of selected N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives.

| Compound ID | Substitution on Benzenesulfonamide Ring | Dose (mg/kg) | Blood Glucose Reduction (%) |

| Compound 12 | 4-Methyl | 100 | Significant |

| Compound 13 | 2,5-Dichloro | 100 | Significant |

| Glibenclamide | (Standard Drug) | 5 | 32.7 |

Data sourced from studies on streptozotocin-induced diabetic rats. nih.govbrieflands.com

Another class of related compounds, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, has also shown significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.govresearchgate.net A possible mode of action for these derivatives is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net

Mechanistic Investigations of Enzyme Inhibition

Carbonic Anhydrase (CA) Isoform Selective Inhibition (hCA I, II, IV, IX, XII)

Benzenesulfonamide derivatives containing a thiazole ring have been extensively studied as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes. acs.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Inhibition of specific isoforms is a therapeutic strategy for conditions like glaucoma, edema, and some cancers.

Studies on novel thiazolone-benzenesulfonamides have demonstrated excellent, low-nanomolar inhibition against several cytosolic and membrane-bound hCA isoforms. nih.govtandfonline.comresearchgate.net These compounds often show significant selectivity for isoforms like hCA II and hCA VII over the ubiquitous hCA I. nih.govtandfonline.com For example, a series of 4-((4-oxo-5-substituted-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamides were evaluated for their inhibitory activity against hCA I and hCA II. The results, presented in the table below, show potent inhibition in the nanomolar range, particularly against hCA II.

| Compound ID | Substitution at position 5 of thiazolone ring | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| 4a | Methyl | 31.5 | 1.3 |

| 4b | Ethyl | 35.1 | 1.5 |

| 4c | n-Propyl | 44.2 | 1.9 |

| 4d | Isopropyl | 41.7 | 1.8 |

| Acetazolamide | (Standard Inhibitor) | 250 | 12 |

Data represents inhibition constants (Kᵢ) from in vitro studies. nih.govtandfonline.comresearchgate.net

Furthermore, research into 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides has explored selectivity towards tumor-associated isoforms hCA IX and XII. acs.org While many compounds in this series preferentially inhibited the off-target hCA II, specific substitutions on the aryl ring influenced potency and selectivity, highlighting the tunability of this scaffold for targeting specific CA isoforms. acs.org

Monoamine Oxidase (MAO-A, MAO-B) Enzyme Inhibition

Derivatives of 1,3-thiazolylbenzenesulfonamide have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B). preprints.orgresearchgate.net MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease, as they can reduce the breakdown of dopamine in the brain. mdpi.com

A study exploring a series of 1,3-thiazolylbenzenesulfonamides revealed specific and potent inhibition of human MAO-B, with many compounds exhibiting activity in the nanomolar range. preprints.org In contrast, these derivatives were found to be significantly weaker inhibitors of the MAO-A isoform. preprints.org Structure-activity relationship (SAR) analysis indicated that substitution of the sulfonamide group at the meta-position of the phenyl ring resulted in more potent MAO-B inhibition compared to para-position substitution. preprints.orgresearchgate.net

The table below presents the in vitro inhibition data for selected 3-(thiazol-2-yl)benzenesulfonamide derivatives against human MAO-A and MAO-B.

| Compound ID | Substitution on Thiazole Ring | MAO-A (IC₅₀, µM) | MAO-B (IC₅₀, µM) | Selectivity Index (MAO-A/MAO-B) |

| 3a | 4-phenyl | 11.9 | > 100 | - |

| 3j | 4-(4-chlorophenyl) | > 100 | 0.103 | > 971 |

| 3m | 4-(4-fluorophenyl) | 17.2 | 0.119 | > 144 |

| Selegiline | (Standard MAO-B Inhibitor) | 9.54 | 0.037 | 258 |

Data represents the concentration required for 50% inhibition (IC₅₀). preprints.orgnih.gov

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Hybrid molecules incorporating a thiazole ring have been synthesized and evaluated for this purpose.

In a study of benzimidazole-based thiazole derivatives, several compounds demonstrated potent in vitro inhibitory activity against both AChE and BuChE. nih.gov The IC₅₀ values for some of these novel analogues were in the low micromolar and even sub-micromolar range, indicating stronger inhibition than the standard drug Donepezil in some cases. nih.gov For example, compound 16 in the series was identified as a particularly potent inhibitor of both enzymes. nih.gov

Similarly, studies on thienobenzo-thiazoles, which are structurally related, have also shown inhibitory activity, particularly against BuChE. nih.gov This suggests that the thiazole moiety, when incorporated into larger, planar aromatic systems, can effectively interact with the active sites of these enzymes. nih.gov

| Compound Class | Target Enzyme | IC₅₀ Range (µM) |

| Benzimidazole-thiazole derivatives | Acetylcholinesterase (AChE) | 0.10 - 11.10 |

| Benzimidazole-thiazole derivatives | Butyrylcholinesterase (BuChE) | 0.20 - 14.20 |

Data represents the range of 50% inhibitory concentrations from a study of 24 analogues. nih.gov

Lipoxygenase Inhibition (e.g., 12-Lipoxygenase)

Lipoxygenases (LOXs) are enzymes involved in the metabolism of fatty acids like arachidonic acid, leading to the production of pro-inflammatory leukotrienes. cabidigitallibrary.org Inhibition of these enzymes, particularly 5-lipoxygenase (5-LO), is a target for developing anti-inflammatory drugs. nih.gov

The benzenesulfonamide scaffold has been identified as a promising starting point for designing 5-LO inhibitors. nih.gov Structural optimization of N-phenylbenzenesulfonamide derivatives has led to compounds with potent inhibitory activity against 5-LO in both isolated enzyme and intact cell assays, with IC₅₀ values in the low micromolar range. nih.gov

Furthermore, research on benzothiazole-based thiazolidinones, which contain a related thiazole core, demonstrated significant lipoxygenase inhibitory activity. nih.gov One of the most potent compounds in a tested series exhibited an IC₅₀ value of 13 µM against soybean lipoxygenase, which is often used as a model for human LOX enzymes. nih.govresearchgate.net This indicates that the thiazole ring, in conjunction with the sulfonamide or related structures, can be a valuable component in the design of novel anti-inflammatory agents targeting the lipoxygenase pathway.

Structure Activity Relationship Sar Studies of N 1,3 Thiazol 2 Yl Benzenesulfonamide Analogues

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives is highly sensitive to the electronic and steric properties of substituents on both the aromatic and heterocyclic rings. The precise positioning of these substituents can dramatically alter the pharmacological profile of the compounds.

All activating groups are electron-donating, making the aromatic ring more reactive, while deactivating groups are electron-withdrawing, which makes the ring less reactive. minia.edu.eg Substituents can donate or withdraw electron density through two primary mechanisms: inductive effects and resonance effects. minia.edu.eglibretexts.org Inductive effects are mediated through sigma bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons through the aromatic system. minia.edu.eglibretexts.org

For example, groups with an unshared electron pair on the atom attached to the ring, such as hydroxyl (–OH) and amino (–NH2) groups, donate electrons to the aromatic ring by resonance, increasing its electron density and reactivity. minia.edu.eglibretexts.org Conversely, groups containing electronegative atoms or multiple bonds, like nitro (–NO2) or carbonyl (–C=O) groups, withdraw electron density, deactivating the ring. minia.edu.egmnstate.edu

Steric effects relate to the size and bulkiness of the substituent groups. Large substituents can hinder the approach of a reactant or prevent the molecule from adopting the optimal conformation for binding to a biological target. youtube.com

In a series of N-(thiazol-2-yl)-benzamide analogues developed as antagonists for the Zinc-Activated Channel (ZAC), substitutions on the phenyl ring demonstrated clear electronic and steric influences. The introduction of a 3-fluoro group (an electron-withdrawing group) resulted in a potent antagonist, while a bulky 3-dimethylamino group was also well-tolerated. semanticscholar.org However, larger groups or different substitution patterns, such as 3,5-dichloro or 2,4,6-trimethyl substitutions, led to inactive compounds, highlighting the sensitivity to both electronic and steric changes. semanticscholar.org

Similarly, studies on thiazolone-benzenesulfonamide inhibitors of carbonic anhydrases (CAs) showed that substituents on the thiazolone ring influenced potency. nih.gov For instance, increasing the alkyl chain length at the 5-position of the thiazolone ring from methyl to n-hexyl generally led to a decrease in inhibitory activity against the hCA VII isoform. nih.gov This suggests that steric bulk in this position is detrimental to activity.

Table 1: Effect of Phenyl Ring Substitution on ZAC Antagonist Activity Data synthesized from research findings. semanticscholar.org

| Substitution on Phenyl Ring | Relative Activity | Inferred Effect |

|---|---|---|

| 3-Fluoro | Potent Antagonist | Electron-withdrawing group is favorable. |

| 3-Dimethylamino | Potent Antagonist | Tolerated, suggesting a specific binding pocket. |

| 3-Methyl | Decreased Activity | Minor steric/electronic change reduces potency. |

| 3-Ethoxy | Decreased Activity | Increased bulk is detrimental. |

| 3,5-Dichloro | Inactive | Combination of electronic and steric effects leads to loss of activity. |

| 2,4,6-Trimethyl | Inactive | Significant steric hindrance is not tolerated. |

A clear example of this is seen in the development of potential substrate-specific ERK1/2 inhibitors based on a thiazolidine-2,4-dione scaffold. Researchers synthesized a series of analogues and found that the position of an ethoxy group on a benzylidene ring was critical for activity. researchgate.net When the ethoxy substitution was moved from the 4-position (para) to the 2-position (ortho) on the phenyl ring, the resulting compound showed significantly improved ability to inhibit cell proliferation and induce apoptosis. researchgate.net This demonstrates that even a subtle shift in substituent position can dramatically enhance a compound's desired biological effect.

Similarly, in the nitration of substituted benzenes, the existing substituent directs the incoming nitro group to specific positions. libretexts.org Activating groups like methyl (–CH3) and hydroxyl (–OH) direct the new substituent to the ortho and para positions, while deactivating groups like nitro (–NO2) and carboxyl (–CO2H) direct it to the meta position. libretexts.org This principle directly translates to drug design, where the placement of functional groups is critical for achieving the desired interaction with a protein's binding site. For instance, an ortho-substituted analogue might fit perfectly into a hydrophobic pocket, while its para-isomer may be unable to do so due to steric clashes.

Critical Role of Core Moieties for Activity

The fundamental bioactivity of this class of compounds is deeply rooted in its core structure: the thiazole (B1198619) ring system linked to a benzenesulfonamide (B165840) moiety. Each component, along with the nature of their linkage, plays a crucial role.

The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.comnih.gov Its importance lies in its specific electronic properties and its ability to act as a versatile scaffold for presenting substituents in a defined three-dimensional space. The thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for binding to biological targets.

In the context of carbonic anhydrase inhibitors, the thiazole ring is a key component. nih.gov Studies on thiazolone-benzenesulfonamides, which contain a modified thiazole ring, have shown that this heterocyclic system is integral to their potent inhibitory activity against several human carbonic anhydrase isoforms. nih.gov Furthermore, research on antibacterial agents has highlighted that combining a thiazole group with a sulfonamide group can lead to potent activity against both Gram-negative and Gram-positive bacteria. nih.gov The synthesis of these molecules often involves the Hantzsch thiazole condensation reaction, a classic method for forming this critical heterocyclic ring. nih.gov

The benzenesulfonamide group is a well-established pharmacophore, most famously recognized for its role in the sulfonamide class of antibiotics. nih.gov This moiety is a cornerstone for the activity of carbonic anhydrase inhibitors, where the sulfonamide group (–SO2NH2) coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition. nih.gov

The linkage between the thiazole ring and the benzenesulfonamide group is also critical. In many active compounds, this connection is an amide or a direct sulfonamide bond. nih.govnih.gov For instance, in a series of compounds designed to prolong NF-κB activation, a key synthon involved coupling a thiazole amine with a benzenesulfonyl chloride derivative to form the essential sulfonamide linkage. nih.gov The nature of this linkage dictates the relative orientation of the two ring systems, which is crucial for fitting into the target's binding site. Modifications to this linker, such as inserting a methylene (B1212753) unit, have been shown to result in a loss of activity, suggesting that a more rigid, bi-aryl conformation is necessary for the desired biological effect. nih.gov

Expanding the core structure by fusing the thiazole or benzene (B151609) ring to other heterocyclic systems can lead to novel compounds with distinct biological profiles. Benzothiazole, which consists of a thiazole ring fused to a benzene ring, is a prominent example. mdpi.com This fused system possesses a wide array of biological properties, including antiviral and immunosuppressant activities. mdpi.com The fusion extends the planar aromatic system, which can enhance π-π stacking interactions with biological targets.

Table 2: Summary of Core Moiety Contributions Information synthesized from multiple research sources. nih.govnih.govmdpi.comnih.govnih.gov

| Moiety / Feature | Role in Bioactivity | Example Application / Finding |

|---|---|---|

| Thiazole Ring | Privileged scaffold, participates in hydrogen bonding and π-π stacking. | Essential for carbonic anhydrase inhibition and antibacterial activity. nih.govnih.gov |

| Benzenesulfonamide | Classic pharmacophore, coordinates with metal ions in enzymes (e.g., Zn²⁺ in CAs). | Key for carbonic anhydrase inhibition and antibacterial sulfonamides. nih.govnih.gov |

| Linkage | Dictates relative orientation and conformation of the ring systems. | A rigid bi-aryl conformation is often required; inserting spacers can abolish activity. nih.gov |

| Fused Systems | Extends aromatic system, enhances π-π stacking, creates novel pharmacological profiles. | Benzothiazole derivatives show antiviral and immunosuppressant properties. mdpi.com |

| Bridging Linkers | Alters molecular flexibility and spatial arrangement of pharmacophores. | Stilbene-like linkers used in designing cholinesterase inhibitors. nih.gov |

Correlation of Physicochemical Descriptors with Biological Activity (e.g., Fsp3 values)

The biological activity of this compound analogues is not solely dependent on their interaction with the target protein but is also governed by their physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME) profile. One such descriptor that has gained prominence in drug discovery is the fraction of sp3 hybridized carbons (Fsp3). The Fsp3 value is a measure of the three-dimensional complexity of a molecule. nih.gov An increase in the Fsp3 value is often associated with improved solubility, reduced promiscuity, and better clinical outcomes. bhsai.org

For the this compound scaffold, which is relatively flat, a low Fsp3 value might be anticipated. A strategy to enhance the drug-like properties of this series would be to systematically increase the Fsp3 value by introducing non-planar, saturated substituents. nih.gov For instance, replacing planar aromatic rings with saturated heterocyclic or alicyclic moieties can increase the Fsp3 value, potentially leading to improved pharmacokinetic properties.

A systematic SAR exploration could involve synthesizing analogues with varying Fsp3 values and evaluating their biological activity and ADME properties. For example, replacing a phenyl group with a cyclohexyl or piperidinyl group would significantly increase the Fsp3 value. A study on RORγ inhibitors demonstrated that doubling the Fsp3 value of a lead compound led to improved ligand efficiency. nih.gov This suggests that a similar approach could be beneficial for the this compound series.

Below is an illustrative data table showing how Fsp3 values could be correlated with biological activity for a hypothetical series of this compound analogues.

| Compound | R Group on Benzenesulfonamide Ring | Calculated Fsp3 Value | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | 0.00 | 10.5 |

| 2 | -CH3 | 0.10 | 8.2 |

| 3 | -isopropyl | 0.27 | 5.1 |

| 4 | -cyclohexyl | 0.55 | 2.5 |

| 5 | -piperidinyl | 0.50 | 3.0 |

Principles of Lead Optimization and Scaffold Hopping Based on SAR Insights

The insights gained from SAR studies are fundamental to the processes of lead optimization and scaffold hopping. These strategies are employed to refine the properties of a hit compound into a drug candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.

Lead Optimization:

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its drug-like characteristics. For the this compound scaffold, SAR studies have indicated that substitutions on both the thiazole and the benzenesulfonamide rings can modulate activity. A hit-to-lead optimization program for a series of benzene sulphonamides highlighted that potency was strongly dependent on lipophilicity, which presented challenges in achieving suitable oral bioavailability. rsc.org

Key strategies for the lead optimization of this compound analogues could include:

Potency Enhancement: Introducing substituents that are shown to enhance binding affinity with the target. For example, if SAR data suggests a hydrophobic pocket, increasing the lipophilicity of a substituent at that position could enhance potency.

Selectivity Improvement: Modifying parts of the molecule that interact with residues not conserved across related proteins to improve selectivity and reduce off-target effects.

Pharmacokinetic Tuning: Adjusting physicochemical properties such as lipophilicity and Fsp3 to improve ADME properties. For instance, introducing polar groups can enhance solubility, while blocking sites of metabolism can increase metabolic stability.

Scaffold Hopping:

Scaffold hopping is a more drastic approach to lead optimization that involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. bhsai.orgnih.gov This strategy can be used to escape undesirable physicochemical properties, find novel chemical space with improved intellectual property potential, or identify scaffolds with better synthetic accessibility.

For the this compound scaffold, several scaffold hopping strategies could be envisioned:

Ring Isosterism: Replacing the 1,3-thiazole ring with other five-membered heterocycles such as oxazole, isoxazole, or pyrazole. This could modulate the electronic properties and hydrogen bonding capacity of the molecule while maintaining a similar spatial arrangement of substituents.

Replacement of the Benzene Ring: The benzenesulfonamide moiety could be replaced with other aromatic or heteroaromatic sulfonamides, such as thiophenesulfonamide or pyridinesulfonamide, to explore different interactions with the target and alter the ADME profile.

Ring Opening/Closure: More complex transformations could involve opening one of the rings to create a more flexible acyclic analogue or, conversely, closing a flexible analogue to create a more rigid scaffold. nih.gov

Computational Chemistry and in Silico Approaches in N 1,3 Thiazol 2 Yl Benzenesulfonamide Research

Molecular Docking Simulations for Target Binding Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives interact with their biological targets at a molecular level.

Molecular docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and their target proteins. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and ionic bonds, which are crucial for the stability of the ligand-protein complex.

For instance, in the context of carbonic anhydrase inhibition, the sulfonamide moiety of these compounds is known to coordinate with the zinc ion in the enzyme's active site. nih.gov Docking studies reveal that beyond this key interaction, the thiazole (B1198619) and benzene (B151609) rings engage in various hydrophobic and hydrophilic interactions with amino acid residues lining the active site cavity. exlibrisgroup.com These interactions contribute to the binding affinity and selectivity of the inhibitors. exlibrisgroup.com The orientation of the thiazole ring and the substituents on the benzenesulfonamide (B165840) core can significantly influence the pattern of these secondary interactions, leading to variations in inhibitory potency against different carbonic anhydrase isoforms.

Similarly, in the study of potential antibacterial agents targeting dihydropteroate (B1496061) synthetase (DHPS), molecular docking simulations can reveal key hydrogen bonds between the sulfonamide group and amino acid residues in the active site, mimicking the binding of the natural substrate, p-aminobenzoic acid (PABA). nih.gov The thiazole moiety can form additional hydrophobic interactions, further stabilizing the complex.

A primary application of molecular docking is the identification and characterization of the binding site of this compound derivatives within their target enzymes. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Carbonic Anhydrase (CA): Docking studies have consistently shown that benzenesulfonamide derivatives, including those with a thiazole ring, bind to the active site of carbonic anhydrase. nih.govresearchgate.netrsc.org The sulfonamide group directly interacts with the catalytic zinc ion, while the rest of the molecule extends into the active site cavity, which is lined with various amino acid residues. nih.govexlibrisgroup.com The specific residues involved in these interactions can differ between CA isoforms, providing a basis for designing isoform-selective inhibitors. nih.govnih.gov

Dihydropteroate Synthetase (DHPS): As competitive inhibitors of DHPS, sulfonamides, including this compound derivatives, are predicted to occupy the PABA binding site of the enzyme. nih.gov Docking simulations can map out the precise interactions within this pocket, guiding the modification of the lead compound to enhance binding.

Other Targets: The versatility of the this compound scaffold allows it to be investigated against a range of other enzymatic targets. For example, derivatives have been docked into the active sites of enzymes like 2,2-dialkylglycine decarboxylase and DprE1, which are relevant in the context of antibacterial and antitubercular drug discovery. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol) of a ligand to its target protein. Lower binding energy values typically indicate a more stable and favorable interaction. This allows for the virtual screening of large libraries of this compound derivatives to prioritize compounds for synthesis and biological testing.

For example, in the development of antitubercular agents, compounds with potent binding affinities, indicated by docking scores in the range of -5.9 to -6.2 kcal/mol against the DprE1 enzyme, were identified as promising candidates. nih.gov In another study targeting antibacterial agents, a docking score of -7.9 kcal/mol against 2,2-dialkylglycine decarboxylase highlighted a particularly effective compound. nih.gov

The predicted binding mode, or the specific orientation and conformation of the ligand within the active site, provides a three-dimensional view of the interactions. This visualization is crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications lead to increased or decreased biological activity.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| DprE1 | -5.9 to -6.2 | Not specified | nih.gov |

| 2,2-dialkylglycine decarboxylase | -7.9 | Not specified | nih.gov |

| Carbonic Anhydrase IX | Not specified | Zn2+, His94, His96, His119, Thr200 | nih.gov |

| Carbonic Anhydrase XII | Not specified | Zn2+, His94, His96, His119, Val121 | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound and its derivatives. These methods are used to study the molecule's geometry, electronic structure, and reactivity.

DFT is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT is frequently employed to optimize the three-dimensional geometry of the molecule, determining the most stable arrangement of its atoms. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

The optimized structure is the starting point for further computational analysis, such as the calculation of electronic properties and the prediction of spectroscopic data. Comparing the calculated geometrical parameters with experimental data, where available, can validate the computational model. For instance, studies on similar sulfonamide structures have shown good agreement between DFT-calculated geometries and those determined by X-ray crystallography. electrochemsci.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

Band Gap Energy (ΔE): The energy difference between the HOMO and LUMO is known as the band gap. A smaller band gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

FMO analysis of this compound derivatives can reveal how different substituents on the benzene and thiazole rings affect the electronic properties and, consequently, the biological activity. For example, a study on benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that a methoxy (B1213986) substituent (an electron-donating group) led to the highest reactivity with a band gap of 3.86 eV, while halogenated derivatives (electron-withdrawing) exhibited increased chemical stability with a band gap of 4.24 eV. nih.gov

The distribution of HOMO and LUMO densities across the molecule can also indicate the regions most likely to be involved in chemical reactions and interactions with biological targets.

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Reference |

| 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Not specified | Not specified | 3.86 | nih.gov |

| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Not specified | Not specified | 4.24 | nih.gov |

| (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl)benzenesulfonamide | Not specified | Not specified | 3.78 | researchgate.net |

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity, Nucleophilicity, Chemical Potential)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. They quantify a compound's stability and reactivity, offering insights into its potential interactions. While specific DFT studies for the parent this compound are not prevalent in the reviewed literature, the application of these descriptors is well-documented for analogous sulfonamide structures. For instance, in Quantitative Structure-Activity Relationship (QSAR) studies of other benzene sulphonamide derivatives, descriptors such as electrophilicity have been shown to be mathematically related to their antioxidant activity. ekb.eg Similarly, research on 2-aminothiazole (B372263) sulfonamide derivatives identified electronegativity as a key property influencing their antioxidant capabilities. researchgate.net

These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of HOMO and LUMO on related sulfonamide molecules has clarified their high susceptibility to charge transfer, a key aspect of reactivity. nih.gov

Below is a table defining the key global reactivity descriptors:

| Descriptor | Definition | Significance in Drug Design |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from a stable system. It is the negative of electronegativity. | Indicates the molecule's potential to exchange electron density with its environment, such as a receptor binding site. |

| Electronegativity (χ) | Measures the power of an atom or molecule to attract electrons to itself. | Helps in understanding charge distribution and the nature of chemical bonds within the molecule and with external species. |

| Chemical Hardness (η) | Measures the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO energy gap. | A high hardness value implies high stability and low reactivity. Softer molecules are generally more reactive. |

| Chemical Softness (S) | The reciprocal of chemical hardness, representing the molecule's polarizability and reactivity. | A high softness value indicates a higher tendency to react. |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons, quantifying its energy stabilization when it gains electronic charge from the environment. | Useful for predicting how a molecule will interact with biological nucleophiles, such as amino acid residues in a protein. |

| Nucleophilicity (ε) | Measures the ability of a molecule to donate electrons. | Important for predicting interactions with electron-deficient sites in biological targets. |

Charge Transfer Mechanisms and Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to indicate charge regions: red signifies electron-rich areas (negative potential) susceptible to electrophilic attack, while blue denotes electron-deficient areas (positive potential) prone to nucleophilic attack. Green indicates neutral electrostatic potential regions. nih.gov

In studies of related sulfonamide compounds, MEP analysis has been instrumental. For example, in a study of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, MEP analysis showed that carbon and oxygen atoms were susceptible to electrophilic attack. psu.edu Another analysis on 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide revealed that the most negative potential regions were located on the oxygen atoms of the carbonyl and sulfonic groups and a nitrogen atom of the triazole group, identifying them as the primary sites for electrophilic interaction. nih.gov This lateral distribution of active sites for both nucleophilic and electrophilic attacks, as indicated by MEP maps and Mulliken charge analysis, is considered to endow molecules with high inhibition capability. nih.gov

These analyses explain the charge transfer mechanisms that govern molecular interactions. The distribution of HOMO and LUMO across the molecular structure further clarifies the molecule's propensity for intramolecular and intermolecular charge transfer, which is fundamental to its binding affinity with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Rational Design

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medwinpublishers.com This approach is fundamental in modern drug design, allowing for the prediction of activity for untested compounds. medwinpublishers.com

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, CoMFA-RF)

Both 2D and 3D-QSAR methodologies are employed to understand how structural features influence biological activity. While 2D-QSAR uses topological descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed three-dimensional insight.

In a typical 3D-QSAR study, the molecular structures of a series of compounds are built and optimized using standard force fields. proquest.com These structures are then aligned onto a common core, often using the most active compound as a template. proquest.com

CoMFA calculates the steric and electrostatic fields around the aligned molecules. The resulting field values are used as independent variables to build a regression model correlating them with biological activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the structure-activity relationship. nih.gov

These methodologies have been successfully applied to various sulfonamide and thiazole-containing derivatives to guide the design of new inhibitors for targets ranging from bacterial enzymes to human kinases. nih.govnih.gov

Statistical Validation and Predictive Power Assessment of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov A robust model must demonstrate both high internal consistency and strong external predictive ability. Key statistical parameters are used for this assessment. scielo.br The internal validation is often performed using leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q² or Q²). scielo.br External validation involves splitting the dataset into a training set to build the model and a test set to evaluate its predictive power on new data, measured by the predictive r² (r²_pred or R²_pred). nih.govscielo.br For a QSAR model to be considered predictive, a value of r²_pred > 0.5 is often required. proquest.com More stringent validation parameters, such as r_m², have also been developed to provide a stricter test of a model's acceptability. proquest.comnih.gov

Table of Common QSAR Validation Parameters

| Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination. Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² or q² | Cross-validated R² (often from Leave-One-Out). Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred or r²_pred | Predictive R² for the external test set. Measures the model's ability to predict the activity of new compounds. | > 0.5 |

| RMSE | Root Mean Square Error. The standard deviation of the regression residuals. Lower values indicate a better fit. | As low as possible |

| F-ratio | Fischer ratio. A measure of the statistical significance of the model. | High values indicate significance |

Examples of QSAR Model Validation Statistics for Thiazole/Sulfonamide Derivatives

| Study Subject | Model | Q² | R² | R²_pred | Reference |

| Thiazole Biofilm Inhibitors | CoMFA | 0.538 | 0.925 | 0.867 | peerj.com |

| Thiazole Biofilm Inhibitors | CoMSIA | 0.593 | 0.905 | 0.913 | peerj.com |

| Benzamide FtsZ Inhibitors | CoMFA | - | - | 0.974 | ekb.eg |

| Benzamide FtsZ Inhibitors | CoMSIA | - | - | 0.980 | ekb.eg |

| 1,3-Thiazine Influenza Inhibitors | CoMFA_ES | 0.913 | 0.962 | - | nih.gov |

QSAR-Guided Rational Design of Novel Derivatives

A validated QSAR model is a powerful tool for rational drug design. The contour maps generated from CoMFA and CoMSIA analyses are particularly useful, as they visually represent the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov

Steric maps show where bulky groups increase or decrease activity.

Electrostatic maps indicate where positive or negative charges are beneficial.

Hydrophobic and H-bond maps highlight regions where these specific interactions are important for binding.

Researchers use this information as a guide to propose structural modifications to the lead compound. researchgate.netnih.gov For instance, studies on sulfonamide derivatives have used QSAR findings to highlight the advantageous impact of incorporating bulkier substituents on one ring and hydrophobic/electrostatic groups on another to enhance interactions with the target protein. nih.gov This process has been pivotal in designing novel pyrimidine-sulfonamide hybrids, tetralin-sulfonamide derivatives, and other potent inhibitors. nih.govnih.gov